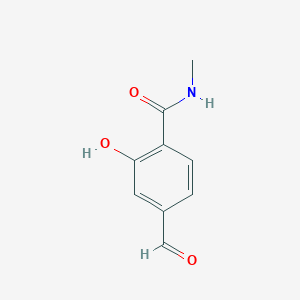

4-Formyl-2-hydroxy-N-methylbenzamide

Descripción

4-Formyl-2-hydroxy-N-methylbenzamide is a substituted benzamide derivative characterized by a formyl group (-CHO) at the 4-position, a hydroxyl (-OH) group at the 2-position, and an N-methyl amide (-CONHCH₃) functional group.

The formyl group at position 4 enhances electrophilicity, making it a candidate for nucleophilic addition or Schiff base formation, while the hydroxyl group at position 2 enables hydrogen bonding, affecting crystallization and stability . The N-methyl amide moiety contributes to steric effects and modulates solubility in polar solvents.

Propiedades

Fórmula molecular |

C9H9NO3 |

|---|---|

Peso molecular |

179.17 g/mol |

Nombre IUPAC |

4-formyl-2-hydroxy-N-methylbenzamide |

InChI |

InChI=1S/C9H9NO3/c1-10-9(13)7-3-2-6(5-11)4-8(7)12/h2-5,12H,1H3,(H,10,13) |

Clave InChI |

OIARIGYPUHRPLG-UHFFFAOYSA-N |

SMILES canónico |

CNC(=O)C1=C(C=C(C=C1)C=O)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

4-Formyl-2-hydroxy-N-methylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.

Material Science: The compound is explored for its potential use in the development of new materials with unique properties.

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

Mecanismo De Acción

The mechanism of action of 4-Formyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets .

Comparación Con Compuestos Similares

Key Observations :

- The formyl group in 4-Formyl-2-hydroxy-N-methylbenzamide distinguishes it from methoxy or bromo-substituted analogs, offering unique reactivity in condensation reactions.

- Hydroxyl groups (as in ) promote intermolecular hydrogen bonding, whereas methoxy groups () enhance electron density on the aromatic ring.

- Bulky substituents (e.g., sulfonamide in or tert-butyl in ) influence steric effects and catalytic applications.

Key Observations :

- Formyl-containing compounds (e.g., ) often require oxidation or halogenation steps, whereas methoxy derivatives () rely on etherification.

- Hydrazide condensations () are versatile for generating Schiff base analogs.

Physical and Structural Properties

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.